5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

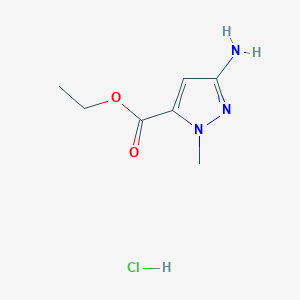

5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, also known as AMTD, is an organic compound that has been studied for its potential applications in scientific research. This compound is a white crystalline solid that is soluble in water, ethanol, and glycerin. It is a derivative of thiadiazole, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three sulfur atoms. AMTD is used as a reagent in organic synthesis and has been studied for its potential to act as a chelating agent, a catalyst, and a biological agent.

Applications De Recherche Scientifique

Arylmethylidenefuranones and Thiadiazoles in Heterocyclic Chemistry

Arylmethylidenefuranones react with various nucleophiles, including amines from the heterocyclic series, to yield a diverse array of compounds, including thiadiazoles. This versatility underscores the significance of thiadiazole derivatives in synthesizing cyclic, acyclic, and heterocyclic compounds with potential biological and pharmaceutical applications. These reactions are influenced by the reagents' structure, nucleophilic agent strength, and specific conditions, highlighting the chemical flexibility and utility of thiadiazole compounds in creating complex molecular architectures (Kamneva, Anis’kova, & Egorova, 2018).

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives are renowned for their pharmacophore scaffold, presenting a wide spectrum for chemical modification and identified diverse pharmacological potentials. Their structure allows for significant biological activity, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The combination of the thiadiazole core with various heterocycles often leads to a synergistic effect, enhancing pharmacological activity. This makes 1,3,4-thiadiazole derivatives crucial for medicinal chemistry and the development of new therapeutic molecules (Lelyukh, 2019).

Biological Significance of Thiadiazolines and Related Compounds

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These compounds emerge from cyclization reactions of thiosemicarbazone under various conditions, highlighting their importance in pharmaceutical research for their activity against different fungal and bacterial strains. This reflects the ongoing interest in thiadiazolines as a major class of compounds with potential pharmaceutical applications (Yusuf & Jain, 2014).

Synthesis and Applications of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives has garnered attention due to their extensive pharmacological activities attributed to the toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The development of hybrid molecules combining different molecular frames may lead to compounds with novel biological profiles, indicating the vast potential of 1,3,4-thiadiazole derivatives in drug development (Mishra, Singh, Tripathi, & Giri, 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves the reaction of 2-amino-1,3,4-thiadiazole with formaldehyde and hydrochloric acid to form 5-(aminomethyl)-1,3,4-thiadiazol-2-amine, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-amino-1,3,4-thiadiazole", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-1,3,4-thiadiazole is reacted with formaldehyde and hydrochloric acid in a solvent such as ethanol or water to form 5-(aminomethyl)-1,3,4-thiadiazol-2-amine.", "Step 2: The resulting 5-(aminomethyl)-1,3,4-thiadiazol-2-amine is then reacted with hydrochloric acid to form the dihydrochloride salt of the compound.", "Step 3: The dihydrochloride salt is then isolated and purified through techniques such as filtration, crystallization, and drying." ] } | |

Numéro CAS |

1211483-84-9 |

Nom du produit |

5-(aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride |

Formule moléculaire |

C3H8Cl2N4S |

Poids moléculaire |

203.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.